托莫西汀

概述

描述

托莫西汀,也称为阿托莫西汀,是一种选择性去甲肾上腺素再摄取抑制剂 (NRI),主要用于治疗注意力缺陷多动障碍 (ADHD)。它以商品名思瑞达上市。 与传统的 ADHD 兴奋剂药物不同,托莫西汀是非兴奋剂,使其成为对兴奋剂反应不佳或对兴奋剂使用有禁忌症的患者的独特选择 .

科学研究应用

托莫西汀具有广泛的科学研究应用:

化学: 用作研究选择性去甲肾上腺素再摄取抑制的模型化合物。

生物学: 研究其对神经递质系统的影响,特别是对去甲肾上腺素和多巴胺的影响。

作用机制

托莫西汀通过选择性抑制突触前去甲肾上腺素转运蛋白 (NET) 发挥作用,阻止大脑中去甲肾上腺素的再摄取。 这增加了特定脑区(如前额叶皮层)中去甲肾上腺素和多巴胺的胞外水平,这些脑区参与注意力和记忆 . 此外,托莫西汀已被证明与血清素转运蛋白 (SERT) 结合并阻断 N-甲基-D-天冬氨酸 (NMDA) 受体,表明谷氨酸能系统在其作用机制中发挥作用 .

生化分析

Biochemical Properties

Tomoxetine plays a significant role in biochemical reactions by inhibiting the norepinephrine transporter (NET), which prevents the reuptake of norepinephrine into presynaptic neurons. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. Tomoxetine also interacts with other biomolecules, including the serotonin transporter (SERT) and the N-methyl-D-aspartate (NMDA) receptor . These interactions contribute to its therapeutic effects and influence various biochemical pathways.

Cellular Effects

Tomoxetine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Tomoxetine increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is associated with improved attention and executive function . Additionally, Tomoxetine’s interaction with the NMDA receptor suggests a role in modulating glutamatergic neurotransmission, which may impact synaptic plasticity and cognitive function .

Molecular Mechanism

The molecular mechanism of Tomoxetine involves its binding to the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Tomoxetine also binds to the serotonin transporter (SERT) and blocks the NMDA receptor, indicating its involvement in serotonergic and glutamatergic neurotransmission . These interactions contribute to its therapeutic effects in managing ADHD symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tomoxetine change over time. Studies have shown that initial responses to Tomoxetine may be apparent within one week of treatment, but robust responses often build gradually over several weeks . The stability and degradation of Tomoxetine in laboratory settings are influenced by its metabolic pathways, primarily involving cytochrome P450 (CYP) 2D6 . Long-term effects on cellular function have been observed, with sustained improvements in attention and executive function over extended treatment periods .

Dosage Effects in Animal Models

The effects of Tomoxetine vary with different dosages in animal models. In studies using spontaneously hypertensive rats (SHR), a model for ADHD, Tomoxetine at a dose of 1 mg/kg/day showed significant improvements in motor activity compared to lower doses . Higher doses of Tomoxetine have been associated with dose-dependent decreases in dopamine D2 receptor expression in specific brain regions, such as the prefrontal cortex, striatum, and hypothalamus . High doses may also lead to adverse effects, including increased risk of cardiovascular events .

Metabolic Pathways

Tomoxetine is primarily metabolized by cytochrome P450 (CYP) 2D6, which catalyzes its aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . The primary oxidative metabolite, 4-hydroxyatomoxetine, is subsequently glucuronidated and excreted in urine . The activity of CYP2D6 varies among individuals, leading to differences in Tomoxetine’s pharmacokinetics and therapeutic response . Additionally, other enzymes, such as CYP2E1 and CYP3A, contribute to its metabolism in individuals with lower CYP2D6 activity .

Transport and Distribution

Tomoxetine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours . It has a high volume of distribution, indicating extensive distribution in body tissues . Tomoxetine is highly bound to plasma proteins, primarily albumin, which affects its transport and distribution within cells and tissues . The steady-state volume of distribution is approximately 0.85 L/kg .

Subcellular Localization

The subcellular localization of Tomoxetine is influenced by its interactions with specific transporters and binding proteins. Tomoxetine’s binding to the norepinephrine transporter (NET) and serotonin transporter (SERT) suggests its localization at synaptic terminals where these transporters are expressed . Additionally, its interaction with the NMDA receptor indicates potential localization at postsynaptic sites involved in glutamatergic neurotransmission . These interactions and localizations contribute to Tomoxetine’s therapeutic effects on neurotransmission and cognitive function.

准备方法

合成路线和反应条件

托莫西汀可以通过多种方法合成。一种常见的合成路线涉及在碱的存在下,N-甲基-3-羟基-3-苯基丙胺与 2-氟甲苯反应。 该反应形成托莫西汀作为主要产物 . 另一种方法涉及加热碱和 N-甲基-3-羟基-3-苯基丙胺形成混合物,然后加入 2-氟甲苯 .

工业生产方法

托莫西汀的工业生产通常涉及使用上述方法进行大规模合成。该工艺针对高产率和高纯度进行了优化,确保最终产品符合药物标准。 反应条件严格控制,以最大程度地减少杂质并提高合成效率 .

化学反应分析

反应类型

托莫西汀经历了几种类型的化学反应,包括:

常见试剂和条件

氧化: 常见试剂包括过氧化氢或高锰酸钾等氧化剂。

取代: 条件通常涉及使用乙腈等溶剂和对氯苯醌和 DDQ 等试剂。

形成的主要产物

氧化: 主要产物是 4-羟基-托莫西汀。

取代: 主要产物是与醌基 π 受体形成的电荷转移络合物。

相似化合物的比较

类似化合物

哌甲酯: 一种常用的兴奋剂药物,用于治疗 ADHD。与托莫西汀不同,它主要增加大脑中的多巴胺水平。

右旋苯丙胺: 另一种用于 ADHD 的兴奋剂,也增加多巴胺和去甲肾上腺素水平。

胍法辛: 一种非兴奋剂药物,作用于α-2肾上腺素受体,用于治疗 ADHD。

托莫西汀的独特性

托莫西汀在 ADHD 药物中具有独特性,因为它是非兴奋剂,并选择性抑制去甲肾上腺素再摄取。 这使其成为对兴奋剂药物耐受性差或对兴奋剂使用有禁忌症的患者的宝贵选择 .

属性

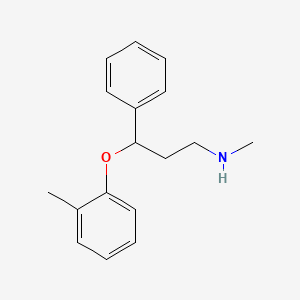

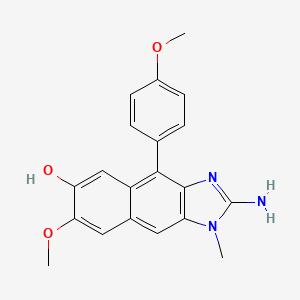

IUPAC Name |

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861048 | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63940-51-2 | |

| Record name | N-Methyl-γ-(2-methylphenoxy)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63940-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tomoxetine?

A1: Tomoxetine is a potent and selective inhibitor of norepinephrine (NE) reuptake. [] It exerts its therapeutic effects by increasing the concentration of NE in synaptic clefts, primarily in the prefrontal cortex, an area of the brain associated with attention, executive function, and working memory. [, , , , ]

Q2: How does tomoxetine's mechanism of action differ from that of psychostimulants like methylphenidate?

A2: Unlike psychostimulants, which primarily target dopamine transporters in addition to NE transporters, tomoxetine exhibits selectivity for NE transporters. [, , , ] This selectivity may translate to a different side effect profile, potentially reducing the risk of certain adverse effects associated with dopamine modulation. [, ]

Q3: Does tomoxetine have any effect on dopamine levels in the brain?

A3: While tomoxetine primarily targets NE reuptake, studies in animals suggest that it can indirectly increase dopamine levels in the cortex without significantly affecting subcortical dopamine levels. [] This effect on cortical dopamine is thought to contribute to its therapeutic benefits in ADHD. []

Q4: What is the molecular formula and weight of tomoxetine?

A4: The molecular formula of tomoxetine is C17H21NO • HCl (tomoxetine hydrochloride). Its molecular weight is 291.82 g/mol.

Q5: How does the structure of tomoxetine contribute to its selectivity for norepinephrine transporters over serotonin transporters?

A5: The p-trifluoromethyl substituent on the phenoxy ring of tomoxetine plays a crucial role in its selectivity for NE transporters. [] Analogs lacking this substituent or with modifications at this position exhibit significantly reduced potency and selectivity for NE uptake inhibition. [, ]

Q6: Have any structural modifications of tomoxetine been explored, and how do they affect its activity?

A6: Research has explored modifications to the tomoxetine structure, primarily by altering the substituents on the phenoxy ring. [] Replacing the p-trifluoromethyl group with other substituents, such as iodine or methoxy groups, has been shown to alter the compound's selectivity for monoamine transporters. [] For instance, iodinated derivatives displayed high affinity for serotonin transporters, while retaining some affinity for NE transporters. []

Q7: What is the bioavailability of tomoxetine after oral administration?

A7: Oral bioavailability of tomoxetine varies significantly between species. Studies in rats revealed low oral bioavailability (F = 4%), attributed to efficient first-pass hepatic metabolism. [] In contrast, dogs exhibited high oral bioavailability (F = 74%), indicating reduced first-pass metabolism in this species. []

Q8: How is tomoxetine metabolized, and what are the major routes of elimination?

A8: Tomoxetine undergoes extensive metabolism, primarily in the liver. [] Major metabolic pathways include aromatic ring hydroxylation, benzylic oxidation (observed in rats), and N-demethylation. [] The primary metabolite, 4-hydroxytomoxetine, is further conjugated to form glucuronide and sulfate conjugates (observed in dogs). [] Excretion occurs mainly through urine (48-66% of the dose) and feces (32-42% of the dose) in both rats and dogs. []

Q9: Does tomoxetine exhibit dose-dependent pharmacokinetics?

A9: Studies in humans suggest potential dose-dependent pharmacokinetics of tomoxetine. [] While a majority of subjects displayed a typical half-life of approximately 4-5 hours after single or multiple doses, some individuals exhibited significantly longer half-lives (around 19 hours), suggesting potential for accumulation in a subset of the population. []

Q10: What preclinical models have been used to evaluate the efficacy of tomoxetine in attention-deficit/hyperactivity disorder (ADHD)?

A10: Preclinical studies have employed various animal models to assess tomoxetine's potential in ADHD. Rodent models of impulsivity, attention, and hyperactivity are frequently utilized. [, ] Additionally, research has explored the effects of tomoxetine on neurochemical markers and electrophysiological activity in brain regions implicated in ADHD pathology. [, , , ]

Q11: Has tomoxetine demonstrated efficacy in clinical trials for ADHD?

A11: Yes, clinical trials have demonstrated the efficacy of tomoxetine in treating ADHD in both children and adults. [, , , , ] Significant improvements in core ADHD symptoms, including inattention, hyperactivity, and impulsivity, have been observed compared to placebo. [, , , , ]

Q12: What analytical methods are commonly employed for the detection and quantification of tomoxetine in biological samples?

A13: Several analytical methods have been developed and validated for the determination of tomoxetine in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for its sensitivity and selectivity in quantifying tomoxetine and its metabolites in plasma and other biological fluids. [] Gas chromatography, particularly headspace gas chromatography (HS-GC), has been employed to quantify residual organic solvents in tomoxetine hydrochloride drug substance. []

Q13: Does tomoxetine interact with any drug transporters other than norepinephrine transporters?

A14: While tomoxetine exhibits high selectivity for NE transporters, in vitro studies using rat brain tissue suggest that it can also bind to serotonin transporters, although with lower affinity compared to NE transporters. [] This finding highlights the importance of further investigating potential drug-transporter interactions, particularly at higher doses or in individuals with specific genetic variations in transporter expression or function.

Q14: What are the main alternatives to tomoxetine for treating ADHD, and how do their mechanisms of action compare?

A15: The primary alternatives to tomoxetine for ADHD treatment are psychostimulants, such as methylphenidate and amphetamine derivatives. [] These medications primarily act by blocking both dopamine and NE transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. [] Unlike tomoxetine, which selectively targets NE reuptake, psychostimulants have a more pronounced effect on dopamine levels, particularly in the mesolimbic pathway, which is associated with reward and motivation. []

Q15: What were the initial therapeutic targets of tomoxetine before its development for ADHD?

A16: Tomoxetine was initially investigated in the 1980s as a potential treatment for depressive illness due to its selective inhibition of norepinephrine reuptake. [, ] While early clinical trials demonstrated some efficacy in treating depression, its development for this indication was discontinued. [, ] It was later in the 1990s that research refocused on its potential in treating ADHD, leading to its approval for this indication. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

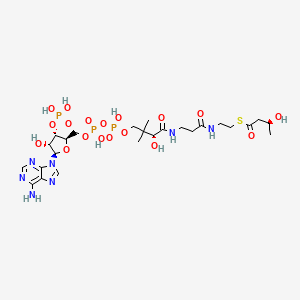

![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)

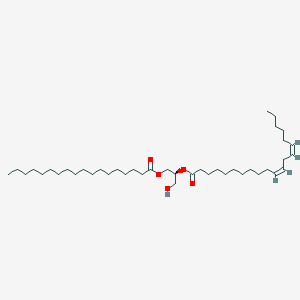

![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)

![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)

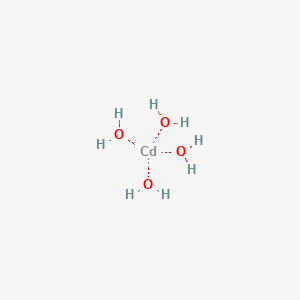

![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)

![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)

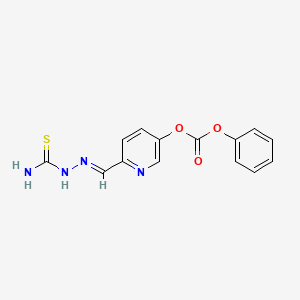

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)